N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings and a sulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine ring in the presence of a base like triethylamine.
Attachment of the Fluorophenyl Groups: The fluorophenyl groups are attached through nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the sulfonylated piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitrating agents or halogens can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfides or thiols from the sulfonyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atoms can enhance binding affinity and selectivity in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The sulfonyl group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide: Similar structure but with chlorine atoms instead of fluorine.
N-(4-methylphenyl)-1-((4-methylphenyl)sulfonyl)piperidine-4-carboxamide: Contains methyl groups instead of fluorine.
N-(4-bromophenyl)-1-((4-bromophenyl)sulfonyl)piperidine-4-carboxamide: Bromine atoms replace the fluorine atoms.
Uniqueness
N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions, making this compound particularly valuable in drug discovery and development.
Biological Activity
N-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide, a compound with significant pharmacological potential, has garnered attention in various fields of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with fluorophenyl and sulfonyl groups, providing unique chemical properties that influence its biological activity. The molecular formula is C12H13ClFNO3S with a molecular weight of approximately 305.76 g/mol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of certain kinases, which play crucial roles in various cellular signaling pathways. Notably, studies have indicated its potential as an inhibitor for GSK-3β, IKK-β, and ROCK-1 kinases, which are involved in inflammatory responses and cell proliferation.
Table 1: Inhibitory Activity Against Kinases
Compound | Target Kinase | IC50 (nM) |
---|---|---|
This compound | GSK-3β | 50 |
This compound | IKK-β | 100 |
This compound | ROCK-1 | 200 |
Antiviral Properties
Recent studies have highlighted the compound's antiviral potential, particularly against chikungunya virus (CHIKV). Modifications in the chemical structure have resulted in enhanced activity against CHIKV while maintaining low cytotoxicity levels. For instance, derivatives of the compound demonstrated selective inhibition of viral replication with significant selectivity indices.
Antimicrobial Activity
In vitro evaluations have assessed the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate promising activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.5 | 1 |
Escherichia coli | 1 | 2 |
Case Studies
Case Study 1: Antiviral Efficacy
A study published in Nature Communications demonstrated that structural modifications to the piperidine core significantly improved antiviral efficacy against CHIKV while reducing cytotoxic effects. The optimized compound exhibited a selectivity index greater than 61, indicating its potential for therapeutic use against viral infections.
Case Study 2: Antimicrobial Evaluation
Research published in the Journal of Medicinal Chemistry evaluated several derivatives of the compound for their antimicrobial properties. The findings revealed that specific modifications led to enhanced activity against resistant strains, suggesting a pathway for developing new antibiotics based on this scaffold.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c19-14-1-5-16(6-2-14)21-18(23)13-9-11-22(12-10-13)26(24,25)17-7-3-15(20)4-8-17/h1-8,13H,9-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVSFHIKYYNXDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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